molecular formula C9H11NO B2990939 (S)-5,6,7,8-tetrahydroquinolin-8-ol CAS No. 451466-79-8

(S)-5,6,7,8-tetrahydroquinolin-8-ol

Cat. No.: B2990939
CAS No.: 451466-79-8
M. Wt: 149.193
InChI Key: YCQHYOBSOVFBEB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5,6,7,8-tetrahydroquinolin-8-ol is a chiral organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure that is partially hydrogenated, resulting in a tetrahydroquinoline. The presence of a hydroxyl group at the 8th position and the specific (S)-configuration at the chiral center make this compound unique. Tetrahydroquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6,7,8-tetrahydroquinolin-8-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the (S)-configuration. The reaction conditions often include:

    Catalyst: Chiral rhodium or ruthenium complexes

    Solvent: Ethanol or methanol

    Temperature: 50-100°C

    Pressure: 1-5 atm of hydrogen gas

Another method involves the asymmetric reduction of 8-hydroxyquinoline using chiral reducing agents such as borane complexes or chiral hydride donors.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized chiral catalysts on solid supports can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6,7,8-tetrahydroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to fully hydrogenated quinoline derivatives using hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate in acetone or dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid such as aluminum chloride.

Major Products Formed

    Oxidation: 5,6,7,8-tetrahydroquinolin-8-one

    Reduction: Decahydroquinoline

    Substitution: Halogenated tetrahydroquinolines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its role as a ligand in enzyme inhibition studies and as a probe for studying biological pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (S)-5,6,7,8-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8th position allows for hydrogen bonding interactions with enzymes and receptors, influencing their activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Additionally, its chiral nature allows for selective binding to chiral centers in biological molecules, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroquinoline: Lacks the hydroxyl group at the 8th position, resulting in different chemical reactivity and biological activity.

    8-hydroxyquinoline: Contains a fully aromatic quinoline core, differing in its electronic properties and reactivity.

    Decahydroquinoline: Fully hydrogenated quinoline derivative with distinct chemical and biological properties.

Uniqueness

(S)-5,6,7,8-tetrahydroquinolin-8-ol is unique due to its specific (S)-configuration and the presence of a hydroxyl group at the 8th position. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(8S)-5,6,7,8-tetrahydroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,8,11H,1,3,5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQHYOBSOVFBEB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.